

A Technical Guide to the Biological Activity of Novel Indole Derivatives

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Compound of Interest

Compound Name: 1-Methyl-1H-indol-2-amine

Cat. No.: B1338176

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the specific "**1-Methyl-1H-indol-2-amine**" scaffold is limited. This guide synthesizes data from closely related and structurally relevant indole derivatives to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. The findings presented are drawn from studies on various N-methylated, 2-substituted, and other biologically active indole analogues.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole ring system is a prominent "privileged scaffold" in drug discovery, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.^[1] Its unique aromatic and heterocyclic structure allows it to mimic peptide motifs and interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.^[1] Indole derivatives have demonstrated a vast range of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.^{[2][3]} This guide focuses on the anticancer and antimicrobial properties of novel indole derivatives, presenting key quantitative data, signaling pathways, and detailed experimental protocols to aid in future research and development.

Anticancer & Kinase Inhibitory Activity

A significant area of research for indole derivatives is their application as anticancer agents, often functioning through the inhibition of protein kinases that are critical for tumor growth and proliferation.[4] Compounds with substitutions at various positions on the indole ring have shown potent inhibitory activity against cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

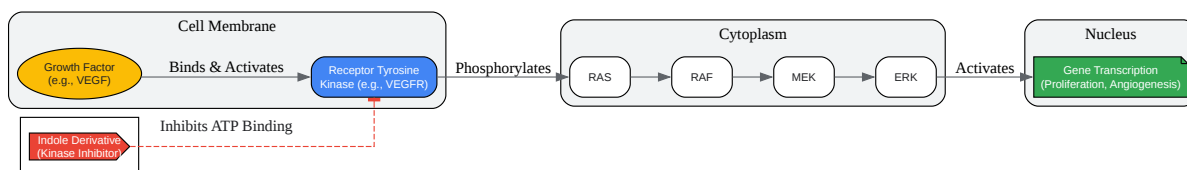
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of various indole derivatives against several human cancer cell lines.

Compound Class/Derivative	Target Cell Line	IC ₅₀ (μM)	Reference
1H-indazole-3-amine derivative (6o)	K562 (Leukemia)	5.15	[5][6]
1H-indazole-3-amine derivative (6o)	HEK-293 (Normal Cell)	33.2	[5][6]
1H-indazole-3-amine derivative (5k)	Hep-G2 (Hepatoma)	3.32	[6]
3-phenylimino-indolin-2-one (VIb)	HeLa (Cervical Cancer)	10.64	[7]
3-phenylimino-indolin-2-one (VIc)	HeLa (Cervical Cancer)	11.21	[7]
3-phenylimino-indolin-2-one (VIId)	HeLa (Cervical Cancer)	11.93	[7]
N-benzyl-1H-indole-2-carbohydrazide (4e)	MCF-7, A549, HCT (Breast, Lung, Colon)	~2.0	[4]

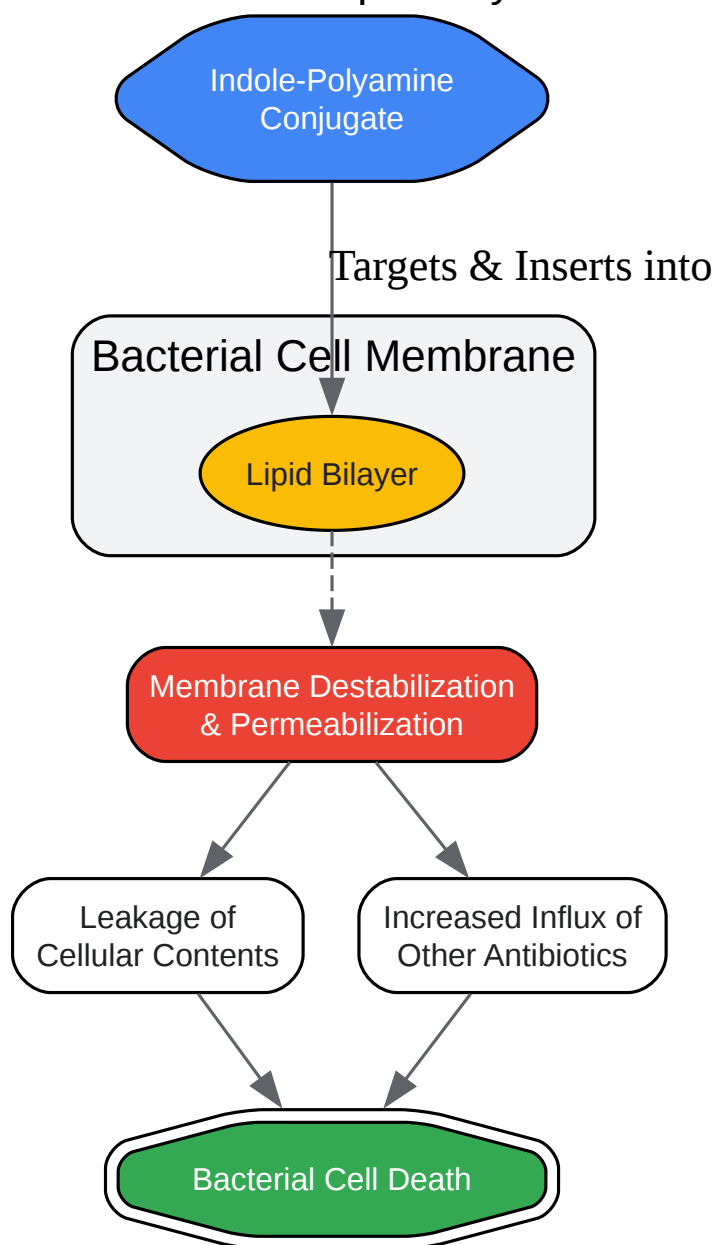
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

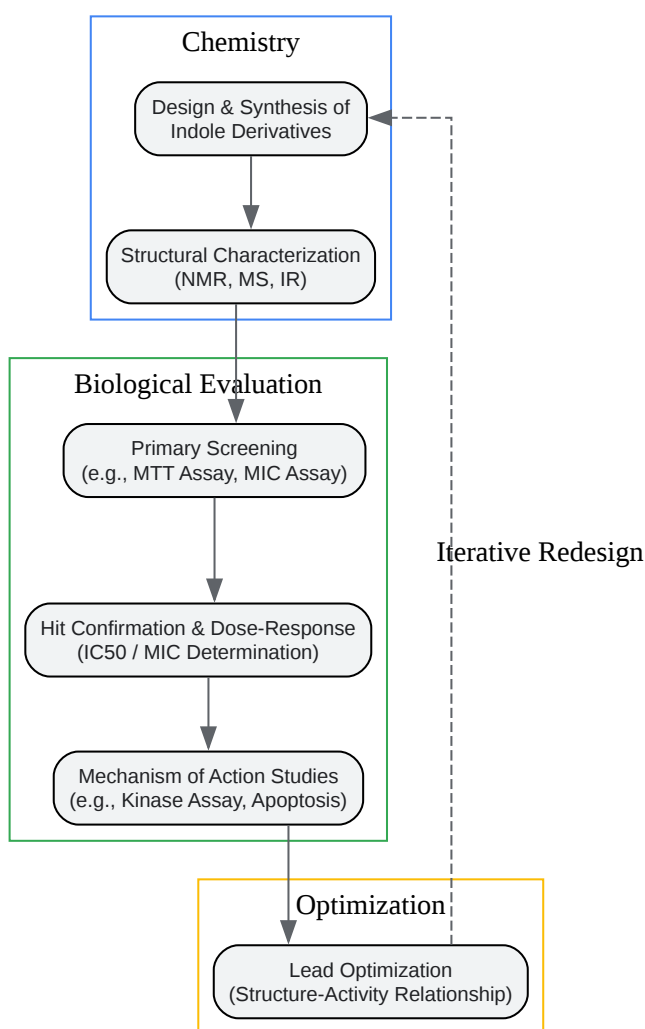
Many indole-based compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and FGFR, which are crucial for tumor angiogenesis and cell

survival.[8][9] Inhibition of these pathways blocks downstream signaling cascades, leading to apoptosis and reduced tumor growth.



Bacterial Membrane Disruption by Indole Derivatives





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